molecular formula C14H14N2O6S B12722156 1H-Pyrrole-2-carboxylic acid, 1-((5-methyl-2-nitrophenyl)sulfonyl)-, ethyl ester CAS No. 173908-21-9

1H-Pyrrole-2-carboxylic acid, 1-((5-methyl-2-nitrophenyl)sulfonyl)-, ethyl ester

Cat. No.: B12722156
CAS No.: 173908-21-9
M. Wt: 338.34 g/mol
InChI Key: JARIZJJOVRIIQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrole-2-carboxylic acid, 1-((5-methyl-2-nitrophenyl)sulfonyl)-, ethyl ester is a synthetic organic compound that belongs to the class of pyrrole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-2-carboxylic acid, 1-((5-methyl-2-nitrophenyl)sulfonyl)-, ethyl ester typically involves the following steps:

    Formation of Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Sulfonylation: The sulfonyl group can be introduced by reacting the pyrrole derivative with a sulfonyl chloride, such as 5-methyl-2-nitrobenzenesulfonyl chloride.

    Esterification: The final step involves esterification, where the carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-2-carboxylic acid, 1-((5-methyl-2-nitrophenyl)sulfonyl)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

1H-Pyrrole-2-carboxylic acid, 1-((5-methyl-2-nitrophenyl)sulfonyl)-, ethyl ester has several scientific research applications, including:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: Employed in studies to understand its biological activity and interactions with biological targets.

    Industrial Applications: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 1-((5-methyl-2-nitrophenyl)sulfonyl)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets would require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrole-2-carboxylic acid derivatives: These compounds share the pyrrole ring and carboxylic acid group but may have different substituents.

    Sulfonylated Pyrroles: Compounds with a sulfonyl group attached to the pyrrole ring, similar to the target compound.

    Ethyl Esters of Pyrrole Derivatives: These compounds have an ethyl ester group attached to the pyrrole ring.

Uniqueness

1H-Pyrrole-2-carboxylic acid, 1-((5-methyl-2-nitrophenyl)sulfonyl)-, ethyl ester is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties

Properties

CAS No.

173908-21-9

Molecular Formula

C14H14N2O6S

Molecular Weight

338.34 g/mol

IUPAC Name

ethyl 1-(5-methyl-2-nitrophenyl)sulfonylpyrrole-2-carboxylate

InChI

InChI=1S/C14H14N2O6S/c1-3-22-14(17)12-5-4-8-15(12)23(20,21)13-9-10(2)6-7-11(13)16(18)19/h4-9H,3H2,1-2H3

InChI Key

JARIZJJOVRIIQG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CN1S(=O)(=O)C2=C(C=CC(=C2)C)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.